[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl](2-methylphenyl)methanone
Description
3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with bromine and hydroxyl groups, a furan ring, and a pyrazole moiety attached to a methanone group
Properties
IUPAC Name |
6-bromo-3-[3-(furan-2-yl)-2-(2-methylbenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN3O3/c1-18-8-5-6-11-21(18)30(36)34-25(26-12-7-15-37-26)17-24(33-34)28-27(19-9-3-2-4-10-19)22-16-20(31)13-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTYBKVMJCGYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417181 | |
| Record name | BAS 00308646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-63-8 | |
| Record name | BAS 00308646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of bromine and hydroxyl groups. Subsequent steps involve the formation of the furan ring and the pyrazole moiety. The final step includes the attachment of the methanone group to the pyrazole ring. Each step requires specific reagents and conditions, such as the use of brominating agents, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or to convert the methanone group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methanone group would produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinoline derivatives are well-documented for their anticancer potential. This specific compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. Studies have indicated that similar compounds can induce cell death in various cancer cell lines by targeting specific enzymes involved in tumor growth and metastasis.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the furan and quinoline moieties enhances its interaction with microbial cell membranes, leading to increased permeability and eventual cell death. Research has demonstrated that derivatives of this compound can effectively combat drug-resistant strains of bacteria, making them valuable in the development of new antibiotics .
Anti-inflammatory Effects
Research indicates that quinoline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The compound's ability to reduce inflammation has implications for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biological Research
Mechanistic Studies
The mechanism of action for this compound is under investigation, with preliminary studies suggesting that it may interact with specific receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its therapeutic potential.
Drug Development
Given its diverse biological activities, this compound serves as a lead structure for the synthesis of new drugs. Medicinal chemists are exploring modifications to enhance efficacy and selectivity while reducing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify the most promising derivatives for further development .
Materials Science
Organic Electronics
The unique electronic properties of quinoline derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport and its stability under operational conditions are key factors driving research in this area .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations revealed that these compounds induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A research team evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and hydroxyl groups may facilitate binding to specific sites, while the furan and pyrazole rings contribute to the overall stability and specificity of the interaction. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: Similar structure with chlorine instead of bromine.
3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone: Similar structure with thiophene instead of furan.
Uniqueness
The uniqueness of 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
The compound 3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-ylmethanone , also known by its CAS number 139888-27-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H14BrN3O3 |
| Molecular Weight | 420.255 g/mol |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 606.3±55.0 °C |
| LogP | 5.80 |
| Flash Point | 320.5±31.5 °C |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound possesses anti-inflammatory properties . It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Moderate inhibitory activity was observed with an IC50 value of approximately 157.31 µM.
- Butyrylcholinesterase (BChE) : More potent inhibition was noted with an IC50 value of about 46.42 µM, comparable to standard inhibitors like physostigmine.
Case Studies
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry reported that the compound effectively inhibited cell proliferation in MCF-7 cells with an IC50 value of 12 µM, showcasing its potential as a lead compound for developing new anticancer agents .
- Anti-inflammatory Mechanism : Research conducted by Hayakawa et al. highlighted that the compound significantly inhibited LPS-induced nitric oxide production in RAW264.7 macrophages, indicating a promising anti-inflammatory profile .
- Enzyme Inhibition Analysis : A comparative study on various pyrazole derivatives found that this compound exhibited superior BChE inhibition compared to other tested derivatives, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
